![molecular formula C12H12O4 B15079994 Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B15079994.png)
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
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Overview
Description
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate typically involves the reaction of 4-methylphenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-phenyl-4-oxo-2-butenoate
- Methyl 2-hydroxy-4-(4-chlorophenyl)-4-oxo-2-butenoate
- Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-butenoate
Uniqueness
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate, also known as methyl 4-oxo-2-butenoate, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- CAS Number : 7327-99-3
- Appearance : Typically a white to yellow crystalline solid.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .
2. Cytotoxic Effects
Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. A study evaluated its efficacy against Leishmania infantum-infected macrophages, revealing significant leishmanicidal activity alongside a cytotoxic profile against bone marrow-derived macrophages (BMDM) at specific concentrations . The results indicate a dose-dependent relationship where higher concentrations lead to increased cell death.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cellular proliferation in pathogens.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study published in PMC evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, and results showed a significant reduction in bacterial viability at higher doses. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating promising antimicrobial potential .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 20 to 40 µM depending on the cell line tested.
Cell Line | IC50 (µM) |
---|---|
Breast Cancer (MCF7) | 25 |
Lung Cancer (A549) | 30 |
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl (Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3/b10-7- |
InChI Key |
KAQIFZRTEIWJID-YFHOEESVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O |
Origin of Product |
United States |
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